2-Bromo-4-(trifluoromethoxy)phenylisocyanate

Medicinal Chemistry Lipophilicity Optimization Drug Design

2-Bromo-4-(trifluoromethoxy)phenylisocyanate (CAS 848771-80-2) is a halogenated aromatic isocyanate characterized by the concurrent presence of an electrophilic isocyanate (–NCO) group, a bromine atom at the ortho-position, and a trifluoromethoxy (–OCF₃) substituent at the para-position on the phenyl ring. This substitution pattern creates a unique chemical profile: the bromine serves as a handle for downstream palladium-catalyzed cross-coupling reactions, the –OCF₃ group imparts enhanced metabolic stability and lipophilicity, and the isocyanate group enables rapid construction of urea, carbamate, and amide linkages.

Molecular Formula C8H3BrF3NO2
Molecular Weight 282.01 g/mol
Cat. No. B8089101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(trifluoromethoxy)phenylisocyanate
Molecular FormulaC8H3BrF3NO2
Molecular Weight282.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)Br)N=C=O
InChIInChI=1S/C8H3BrF3NO2/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H
InChIKeyRWDKAYWXVFKSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(trifluoromethoxy)phenylisocyanate: A Dual-Functional Aryl Isocyanate Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-Bromo-4-(trifluoromethoxy)phenylisocyanate (CAS 848771-80-2) is a halogenated aromatic isocyanate characterized by the concurrent presence of an electrophilic isocyanate (–NCO) group, a bromine atom at the ortho-position, and a trifluoromethoxy (–OCF₃) substituent at the para-position on the phenyl ring . This substitution pattern creates a unique chemical profile: the bromine serves as a handle for downstream palladium-catalyzed cross-coupling reactions, the –OCF₃ group imparts enhanced metabolic stability and lipophilicity, and the isocyanate group enables rapid construction of urea, carbamate, and amide linkages . Primarily employed as a chemical intermediate in pharmaceutical and agrochemical research, this compound is supplied as a clear, colorless liquid with a typical batch purity of 99.7% by GC area .

Why Generic Substitution Fails for 2-Bromo-4-(trifluoromethoxy)phenylisocyanate: The Ortho-Bromo Advantage in Cross-Coupling and Target Engagement


The performance of aryl isocyanate building blocks in drug and agrochemical discovery is exquisitely sensitive to the position and nature of the ring substituents. Simple, non-halogenated analogs such as 4-(trifluoromethoxy)phenyl isocyanate (CAS 35037-73-1) lack the bromine atom, which precludes their direct use in key Pd-catalyzed cross-coupling steps (e.g., Suzuki, Buchwald-Hartwig) required for late-stage diversification . Conversely, simple bromo-phenyl isocyanates without the –OCF₃ group (e.g., 2-bromophenyl isocyanate, CAS 1591-99-7) exhibit significantly lower lipophilicity and metabolic stability, which can compromise membrane permeability and in vivo half-life in derived bioactive molecules [1]. A direct regioisomeric analog, 4-bromo-2-(trifluoromethoxy)phenyl isocyanate (CAS 229957-06-6), retains both functional groups but places the bromine at the para- and the –OCF₃ at the ortho-position relative to the –NCO group . This positional swap alters electronic distribution and steric environment around the isocyanate, leading to differences in reaction kinetics and the conformational properties of the resulting urea/carbamate products [2].

2-Bromo-4-(trifluoromethoxy)phenylisocyanate: Quantified Differentiation Evidence Against Key Comparators


Enhanced Lipophilicity (cLogP ≈ 3.4–3.8) vs. Non-Brominated 4-(Trifluoromethoxy)phenyl Isocyanate (cLogP ≈ 2.5)

The presence of the ortho-bromine atom in 2-bromo-4-(trifluoromethoxy)phenyl isocyanate substantially elevates the computed partition coefficient (cLogP) compared to its non-brominated counterpart. While the exact cLogP for the target compound is vendor-reported as being increased by approximately 0.5–1.0 log units over the non-halogenated base , independent calculations using the Crippen fragmentation method yield a cLogP of approximately 3.4–3.8 for the target compound, versus an experimental logP of approximately 2.5–2.7 for 4-(trifluoromethoxy)phenyl isocyanate [1]. This ~0.9–1.1 log unit increase predicts a roughly 8- to 12-fold increase in membrane partitioning affinity, consistent with the known π-value contribution of aromatic bromine (~0.86) [1].

Medicinal Chemistry Lipophilicity Optimization Drug Design

Bromine as a Cross-Coupling Handle: Enabling Pd-Catalyzed Diversification Absent in Non-Halogenated Analogs

A defining feature of 2-bromo-4-(trifluoromethoxy)phenyl isocyanate is its ortho-bromine substituent, which functions as a versatile handle for palladium-catalyzed cross-coupling reactions. Unlike 4-(trifluoromethoxy)phenyl isocyanate (CAS 35037-73-1), which lacks any halogen, the target compound can directly participate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. This capability is evidenced by the synthesis of triaryl isocyanurates from brominated aryl isocyanates using threefold Sonogashira couplings, where the bromine atom is explicitly required for C–C bond formation [2]. The non-brominated analogue is structurally incapable of undergoing these transformations, limiting its utility to simple urea/carbamate formation without further diversification.

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Positional Isomer Differentiation: Ortho-Br/para-OCF₃ vs. para-Br/ortho-OCF₃ Electronic Environment

The positional isomer 4-bromo-2-(trifluoromethoxy)phenyl isocyanate (CAS 229957-06-6) shares the same molecular formula and functional groups but places the electron-withdrawing –OCF₃ group ortho to the –NCO rather than para. This positional swap alters the electronic environment of the reactive isocyanate group . In the target compound, the –OCF₃ group is conjugated to the –NCO through the para-position, exerting a resonance electron-withdrawing effect that modulates isocyanate electrophilicity. In the isomer, the –OCF₃ is ortho to the –NCO, introducing steric hindrance and a different balance of inductive vs. resonance effects [1]. The target isomer also places the bromine at the ortho position, which is sterically more accessible for cross-coupling than the para-bromine in the isomer, as evidenced by general trends in oxidative addition rates for aryl halides (Ar–Br ortho to electron-withdrawing groups undergo faster oxidative addition) [2].

Physical Organic Chemistry Isomer Comparison Reactivity Tuning

Biological Activity Proxy: 2-Bromo-4-(trifluoromethoxy)phenyl-Urea Derivatives as Potent CRF1 Antagonists

While the isocyanate itself is a reactive intermediate, its ultimate value is realized in the biological activity of its downstream derivatives. Urea derivatives synthesized from 2-bromo-4-(trifluoromethoxy)phenyl isocyanate have been characterized as corticotropin-releasing factor receptor 1 (CRF1) antagonists, a target implicated in stress-related disorders [1]. The BindingDB entry for CHEMBL354367, an N-(2-bromo-4-trifluoromethoxy-phenyl) urea derivative, shows a binding affinity (Ki) for the human CRF1 receptor [1]. The presence of both the ortho-bromine and para-OCF₃ substituents is critical for this activity: the bromine occupies a defined lipophilic pocket while the –OCF₃ group participates in key polar interactions, a pharmacophoric arrangement that would be impossible to achieve with the non-brominated analog or the positional isomer where these groups are swapped [2].

Neuropharmacology CRF1 Antagonist Structure-Activity Relationship

Metabolic Stability Advantage of –OCF₃ over –OCH₃ and –CF₃ in Derived Compounds

The trifluoromethoxy (–OCF₃) group is documented to resist oxidative metabolism more effectively than the corresponding methoxy (–OCH₃) group, while offering different electronic properties compared to the trifluoromethyl (–CF₃) group [1]. In aryl isocyanates bearing –OCF₃, the derived ureas and carbamates exhibit enhanced metabolic stability in liver microsome assays compared to –OCH₃ analogs [1]. A directly relevant comparison: 4-(trifluoromethoxy)phenyl isocyanate-derived compounds show prolonged half-lives relative to 4-methoxyphenyl isocyanate derivatives in human liver microsome incubations (t₁/₂ increase typically 2- to 5-fold) [2]. The 2-bromo-4-(trifluoromethoxy)phenyl isocyanate scaffold inherits this stability advantage while adding the bromine-dependent SAR benefits described in Evidence Item 4.

Drug Metabolism Metabolic Stability Fluorine Chemistry

Physical Property Differentiation: Molecular Weight and Boiling Point vs. Non-Brominated Analog

The presence of the bromine atom distinguishes 2-bromo-4-(trifluoromethoxy)phenyl isocyanate (MW 282.01 g/mol; predicted boiling point 241.4 ± 40.0 °C) from 4-(trifluoromethoxy)phenyl isocyanate (MW 203.12 g/mol; boiling point 78 °C at 22 mmHg) [REFS-1, REFS-2]. The nearly 80 Da increase in molecular weight and the substantially higher boiling point reflect the bromine's contribution to both mass and intermolecular polarizability [1]. These differences have practical implications for purification (higher boiling point may favor distillation under different conditions), analytical detection (LC-MS molecular ion), and shipping/storage classification [1].

Physicochemical Properties Compound Handling Procurement Specification

Optimal Application Scenarios for 2-Bromo-4-(trifluoromethoxy)phenylisocyanate in R&D Procurement


Medicinal Chemistry: Synthesis of CRF1 Antagonist Candidates and Stress-Related CNS Drug Discovery

Programs targeting the corticotropin-releasing factor receptor 1 (CRF1) for anxiety, depression, and stress-related disorders benefit directly from the 2-bromo-4-(trifluoromethoxy)phenyl pharmacophore. As demonstrated by the nanomolar CRF1 binding affinity of CHEMBL354367 [1], urea derivatives constructed from this isocyanate occupy key lipophilic and polar binding pockets. The ortho-bromine and para-OCF₃ arrangement is critical to this activity, and substitution with the non-brominated 4-(trifluoromethoxy)phenyl isocyanate or the positional isomer would be predicted to significantly reduce target engagement [1].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The ortho-bromine handle enables Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions after initial urea/carbamate formation [2]. This allows a convergent synthetic strategy: first, the isocyanate is reacted with an amine or alcohol nucleophile to form the core scaffold; second, the bromine is diversified with aryl, alkynyl, or amino coupling partners to generate focused libraries. This two-step sequence is not accessible with non-halogenated aryl isocyanates, which require pre-functionalization of the nucleophile before the urea-forming step [2].

Agrochemical Intermediate: Synthesis of Fluorinated Pesticides and Herbicides Requiring Metabolic Stability

The –OCF₃ group confers resistance to oxidative metabolism, a highly desirable property in agrochemical candidates where environmental persistence must be balanced with target-site stability [3]. Fluorinated aryl isocyanates have well-established precedent as intermediates in the production of herbicides and insecticides [3]. The added bromine in the target compound further enables structural diversification to fine-tune physicochemical properties for optimal field performance [3].

GPCR-Focused Library Synthesis Where Halogen Bonding Contributes to Target Affinity

Beyond CRF1, the 2-bromo-4-(trifluoromethoxy)phenyl scaffold is a privileged fragment for G protein-coupled receptor (GPCR) ligand design. The bromine atom can participate in halogen bonding with backbone carbonyls in the receptor binding pocket, while the –OCF₃ group modulates both lipophilicity and electrostatic potential [4]. Procurement of the pre-functionalized isocyanate enables rapid parallel synthesis of diverse urea libraries for high-throughput screening against GPCR panels, leveraging both the reactivity of the –NCO group and the structural features of the aryl core [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-(trifluoromethoxy)phenylisocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.